A Comprehensive Guide to the Synthesis and Characterization of Diethyl(4-nitrophenoxy)propanedioate
A Comprehensive Guide to the Synthesis and Characterization of Diethyl(4-nitrophenoxy)propanedioate
Abstract
This technical guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of Diethyl(4-nitrophenoxy)propanedioate, a molecule incorporating the versatile diethyl malonate scaffold and an electronically significant nitrophenoxy moiety. The synthetic approach is centered on the robust Williamson ether synthesis, a cornerstone of organic chemistry. This document delineates the mechanistic principles, provides a step-by-step experimental procedure, and outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry. Designed for researchers in synthetic chemistry and drug development, this guide emphasizes the rationale behind procedural choices, adherence to safety protocols, and the generation of reliable, reproducible data.
Introduction
Diethyl(4-nitrophenoxy)propanedioate is a compound of interest for its potential as a building block in medicinal chemistry and materials science. Its structure is a composite of two key functional units: the diethyl propanedioate (diethyl malonate) core and the 4-nitrophenoxy group.
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Diethyl Malonate: This moiety is a classic C2-synthon in organic synthesis, prized for the acidity of its α-hydrogen, which allows for facile formation of a stabilized enolate.[1][2] This reactivity is the basis for the widely used malonic ester synthesis, enabling the construction of a vast array of substituted carboxylic acids and other complex molecules, including barbiturates and vitamins.[3]
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4-Nitrophenol: The 4-nitrophenoxy group imparts significant electronic properties to the molecule. The nitro group is a powerful electron-withdrawing group, which acidifies the phenolic proton, making it amenable to deprotonation under mild basic conditions.[4] Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening pathways for further derivatization, such as amide bond formation or diazotization. The presence of this chromophore also facilitates reaction monitoring by techniques like TLC with UV visualization.
The strategic combination of these two fragments via an ether linkage creates a molecule with multiple reactive sites for subsequent chemical transformations. This guide details a reliable and efficient synthesis using the Williamson ether synthesis, a classic Sₙ2 reaction that is highly effective for forming ether bonds.[5][6][7][8]
Synthesis and Purification
Principle and Mechanism
The synthesis of Diethyl(4-nitrophenoxy)propanedioate is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] The core principle involves the reaction between an alkoxide (or in this case, a phenoxide) and an alkyl halide.
The key steps are:
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Deprotonation: 4-Nitrophenol, a weak acid, is treated with a suitable base (e.g., potassium carbonate) to generate the more nucleophilic 4-nitrophenoxide anion. Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing hydrolysis of the ester groups on the electrophile.
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Nucleophilic Attack: The 4-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of diethyl 2-bromopropanedioate (diethyl bromomalonate). This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.
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Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired C-O ether bond.
The choice of a polar aprotic solvent like acetone or DMF is crucial as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.
Caption: Williamson ether synthesis reaction pathway.
Experimental Protocol
Safety Precautions:
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4-Nitrophenol: Toxic upon ingestion, inhalation, or skin contact.[9][10] It is a skin and eye irritant.[4]
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Diethyl bromomalonate: Lachrymatory and irritant.
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Acetone: Highly flammable. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| 4-Nitrophenol | 139.11 | 1.39 g (10 mmol) | >99% |
| Diethyl bromomalonate | 239.05 | 2.51 g (10.5 mmol) | >97% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g (15 mmol) | Anhydrous |
| Acetone | 58.08 | 50 mL | Anhydrous |
| Ethyl Acetate | 88.11 | As needed | Reagent Grade |
| Hexane | 86.18 | As needed | Reagent Grade |
| Saturated Sodium Bicarbonate | - | As needed | Aqueous |
| Brine | - | As needed | Aqueous |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Reagent Grade |
| Silica Gel | - | As needed | 60 Å, 230-400 mesh |
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous acetone (50 mL).
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Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt.
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Addition of Electrophile: Add diethyl bromomalonate (2.51 g, 10.5 mmol) to the mixture dropwise via syringe.
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Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
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Work-up: After the reaction is complete (as indicated by the consumption of 4-nitrophenol), cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
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Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted 4-nitrophenol, and then with brine (1 x 25 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.
Purification
The primary method for purifying the crude product is flash column chromatography. This technique separates the desired product from unreacted starting materials and non-polar byproducts.
Chromatography Protocol:
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Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Diethyl(4-nitrophenoxy)propanedioate as a pure substance.
Caption: Step-by-step experimental and purification workflow.
Characterization and Data Analysis
Full characterization is essential to confirm the structure and purity of the synthesized Diethyl(4-nitrophenoxy)propanedioate.
Physicochemical Properties
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Appearance: Expected to be a pale yellow solid or viscous oil.
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Molecular Formula: C₁₃H₁₅NO₇
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Molecular Weight: 297.26 g/mol [11]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the title compound.
| Technique | Expected Data |
| ¹H NMR | δ ~8.25 (d, 2H, Ar-H), δ ~7.15 (d, 2H, Ar-H), δ ~5.40 (s, 1H, O-CH-(COOEt)₂), δ ~4.30 (q, 4H, -CH₂-CH₃), δ ~1.30 (t, 6H, -CH₂-CH₃) |
| ¹³C NMR | δ ~165 (C=O), δ ~160 (Ar-C-O), δ ~143 (Ar-C-NO₂), δ ~126 (Ar-CH), δ ~117 (Ar-CH), δ ~80 (O-CH), δ ~63 (-CH₂-), δ ~14 (-CH₃) |
| IR (cm⁻¹) | ~1750 (C=O stretch, ester), ~1590 & ~1345 (N-O asymmetric & symmetric stretch, nitro), ~1250 (C-O-C stretch, aryl ether), ~1100 (C-O stretch, ester) |
| MS (EI) | m/z (%): 297 [M]⁺, 224 [M - COOEt]⁺, 159 [Malonate moiety]⁺, 138 [Nitrophenoxy]⁺ |
Detailed Spectroscopic Interpretation
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¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous evidence for the structure. The two doublets in the aromatic region (~8.25 and ~7.15 ppm) with characteristic ortho coupling are indicative of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the nitro group is expected. A key singlet at ~5.40 ppm confirms the presence of the methine proton on the malonate core, now linked to the oxygen. The quartet and triplet signals (~4.30 and ~1.30 ppm, respectively) are characteristic of the two equivalent ethyl ester groups.
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¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will show the ester carbonyl carbons around 165 ppm. Four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments of the 4-nitrophenoxy ring. The signal for the methine carbon directly attached to the ether oxygen (O-CH) is a crucial diagnostic peak, expected around 80 ppm. The methylene and methyl carbons of the ethyl groups will appear at approximately 63 and 14 ppm, respectively.
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The most prominent peak will be the strong C=O stretch of the ester groups around 1750 cm⁻¹. Two strong absorptions, typically around 1590 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric), are definitive proof of the nitro (NO₂) group. The presence of the aryl ether linkage will be confirmed by a C-O-C stretching band around 1250 cm⁻¹.
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Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show the molecular ion peak [M]⁺ at m/z = 297. Characteristic fragmentation patterns would include the loss of an ethoxycarbonyl radical (-•COOEt, m/z = 73) to give a fragment at m/z 224, and cleavage of the C-O ether bond.[12]
Potential Applications and Further Research
While Diethyl(4-nitrophenoxy)propanedioate is not a widely commercialized compound, its structure suggests significant potential as an intermediate in organic synthesis and drug discovery. The malonate ester can be further alkylated or used in Knoevenagel condensations. The nitro group can be reduced to a primary amine, providing a site for the introduction of diverse functionalities, such as in the synthesis of novel heterocyclic compounds or as a linker in bioconjugation. This compound could serve as a valuable starting material for creating libraries of novel compounds for screening in various biological assays.
Conclusion
This guide has presented a robust and reproducible method for the synthesis of Diethyl(4-nitrophenoxy)propanedioate via the Williamson ether synthesis. The detailed protocol, from reaction setup to purification by column chromatography, is designed to yield a high-purity product. The comprehensive characterization plan, utilizing NMR, IR, and MS, provides a clear framework for validating the molecular structure. This document serves as a practical resource for chemists seeking to prepare this and structurally related compounds for applications in research and development.
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